molecular formula C22H20ClN5O3 B11396616 N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B11396616
M. Wt: 437.9 g/mol
InChI Key: LRQVGWJNUKJDPA-UHFFFAOYSA-N
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Description

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2-(4-chloro-2-methylphenoxy)acetamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative .

Scientific Research Applications

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer high potency and selectivity as a kinase inhibitor. This makes it a valuable compound for further development in medicinal chemistry .

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C22H20ClN5O3/c1-13-10-16(23)8-9-18(13)31-12-19(29)25-21-26-22-24-14(2)17(20(30)28(22)27-21)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,29)

InChI Key

LRQVGWJNUKJDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC3=NC(=C(C(=O)N3N2)CC4=CC=CC=C4)C

Origin of Product

United States

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